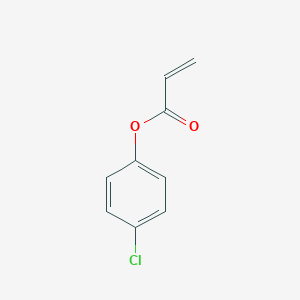

4-Chlorophenyl acrylate

Description

4-Chlorophenyl acrylate (CPA) is an acrylate ester characterized by a chlorophenyl group attached to the acrylate backbone. It is synthesized via the reaction of 4-chlorophenol with acryloyl chloride in the presence of triethylamine . CPA is widely utilized in polymer chemistry due to its reactivity in free-radical copolymerization, enabling the creation of thermally stable materials. Its applications span industrial uses, such as acrylic binders in the leather industry, and biomedical research, where derivatives exhibit cytotoxic activity against cancer cells .

Properties

IUPAC Name |

(4-chlorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDIBHFCIOXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303684 | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13633-87-9 | |

| Record name | NSC160071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Oxazolone Intermediates

The foundational step in synthesizing 4-chlorophenyl acrylate involves preparing oxazolone intermediates via cyclocondensation. 4-Chlorobenzaldehyde reacts with active methylene compounds, such as 2-aryl-2-oxazoline-5-one, under reflux conditions. For instance, intermediate 3b is characterized by a lactone C═O stretch at 1801 cm⁻¹ in IR spectroscopy. These intermediates are critical precursors for subsequent hydrolysis or esterification.

Hydrolysis to Acrylic Acid Derivatives

Oxazolone intermediates undergo hydrolysis using 20% potassium hydroxide (KOH) to yield 3-(4-chlorophenyl)acrylic acids (4a,b ). The reaction proceeds via nucleophilic attack on the oxazolone ring, followed by acidification to precipitate the product. 4b exhibits distinctive NMR signals: carboxylic–OH (δ 12.85 ppm), amidic–NH (δ 9.91 ppm), and aromatic protons (δ 7.67–7.48 ppm).

Table 1: Characterization Data for Acrylic Acid Derivatives

| Compound | IR (C═O, cm⁻¹) | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|---|

| 4a | 1682, 1630 | 12.84 (OH), 9.79 (NH) | 166.67 (COOH), 165.77 (CONH) |

| 4b | 1685, 1632 | 12.85 (OH), 9.91 (NH) | 166.04 (COOH), 165.85 (CONH) |

Esterification of Acrylic Acids with Chlorophenols

Reflux-Based Esterification

3-(4-Chlorophenyl)acrylic acids are esterified with 4-chlorophenol using primary alcohols (e.g., methanol, ethanol) and anhydrous sodium acetate (NaOAc) under reflux. For example, methyl ester 5a forms in 72% yield after 6 hours at 80°C. The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, with NaOAc neutralizing HCl byproducts.

Spectroscopic Validation of Esters

Ester derivatives (5a–i ) display characteristic NMR signals:

-

NH proton : Singlet at δ 10.08–9.93 ppm.

-

Aromatic protons : Doublets at δ 7.70–7.47 ppm (4-chlorophenyl group).

Table 2: Yields and Conditions for Selected Esters

| Ester | Alcohol | Time (h) | Yield (%) |

|---|---|---|---|

| 5a | Methanol | 6 | 72 |

| 5b | Ethanol | 6 | 68 |

| 5c | n-Butanol | 7 | 65 |

Electrochemical Synthesis

Electrocatalytic Coupling

A novel method employs electrochemical cells to couple alkenyl acids with diazo compounds. In a representative procedure, 3-(4-chlorophenyl)acrylic acid reacts with 4-chlorophenol in MeCN/D₂O (3:1) at 50°C under 5 mA current, yielding this compound in 55% yield. LiClO₄ serves as an electrolyte, while DIPEA facilitates deprotonation.

Advantages and Limitations

This method avoids stoichiometric bases and achieves shorter reaction times (4 hours vs. 6–7 hours for reflux). However, it requires specialized equipment and yields are moderately lower than traditional approaches.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Cyclocondensation/Hydrolysis : High yields (65–72%) but multi-step.

-

Reflux Esterification : Scalable for industrial production but generates acidic waste.

-

Electrochemical : Greener profile but limited scalability.

Chemical Reactions Analysis

Esterification Reactions

Refluxing oxazolones (3a,b ) with aliphatic alcohols (e.g., methyl, ethyl, n-propyl) in the presence of anhydrous NaOAc produces 3-(4-chlorophenyl)acrylate esters (5a–i ). Key findings include:

Table 1: Spectroscopic Data for Ester Derivatives (5a–i)

Reaction Mechanisms and Conditions

-

Cyclocondensation : 4-Chlorobenzaldehyde reacts with 2-aryl-2-oxazoline-5-one to form oxazolones (3a,b ) .

-

Alkaline Hydrolysis : KOH selectively cleaves oxazolones to acrylic acids under mild conditions .

-

Esterification Efficiency : Higher yields (70–85%) observed with primary alcohols (e.g., methyl, ethyl) compared to branched alcohols (e.g., isopropyl) .

Limitations and Challenges

-

Steric Effects : Bulky sulfenylating agents (e.g., diisopropyl sulfide) hinder reactivity, necessitating less bulky alternatives (e.g., S-phenyl) for efficient cyclization .

-

Electron-Withdrawing Groups : Nitriles or esters on substrates lead to unreactive intermediates, limiting derivative diversity .

Scientific Research Applications

Polymer Synthesis

CPA is primarily used as a monomer in the synthesis of various polymers. It can be copolymerized with other acrylates to produce materials with tailored properties.

- Copolymers : CPA has been copolymerized with methyl acrylate (MA) and glycidyl methacrylate (GMA). These copolymers are utilized in applications such as:

| Polymer Composition | Application | Properties |

|---|---|---|

| CPA + Methyl Acrylate | Leather coatings | Adjustable Tg |

| CPA + Glycidyl Methacrylate | Industrial adhesives | Enhanced curing capability |

Drug Delivery Systems

Research is ongoing into the use of CPA in drug delivery systems due to its ability to form biocompatible polymers. Studies have indicated that CPA derivatives exhibit antiproliferative activity against certain cancer cell lines, suggesting potential therapeutic applications. For instance, specific derivatives have shown efficacy in inhibiting β-tubulin polymerization, leading to cell cycle arrest .

- Case Study : A derivative of CPA was found to surpass traditional chemotherapeutics in cytotoxicity against MDA-MB-231 breast cancer cells, indicating its potential as a novel anticancer agent .

Antibacterial Applications

CPA has demonstrated antibacterial properties, particularly against Staphylococcus aureus. Its mechanism involves conjugate addition reactions with bacterial nucleophiles, which may disrupt essential bacterial processes such as cell wall synthesis.

- Application in Marine Antifouling Paints : CPA has been incorporated into marine antifouling formulations, showcasing its stability and effectiveness in seawater environments.

Mechanism of Action

The mechanism of action of 4-chlorophenyl acrylate in its various applications involves its ability to undergo polymerization and conjugate addition reactions. In polymerization, the compound forms long chains of repeating units, which can be tailored to achieve specific properties. In conjugate addition reactions, the compound reacts with nucleophiles to form β-amino esters, which can have biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylates

Reactivity in Copolymerization

CPA’s reactivity ratios with methyl acrylate (MA) were determined as $ r1 = 0.64 $ (CPA) and $ r2 = 0.13 $ (MA), indicating CPA’s higher reactivity compared to MA. This contrasts with glycidyl methacrylate (GMA) copolymers, where CPA’s reactivity may differ due to GMA’s epoxide functionality .

Table 1: Reactivity Ratios of CPA with Common Comonomers

| Comonomer | $ r_1 $ (CPA) | $ r_2 $ (Comonomer) | Method | Reference |

|---|---|---|---|---|

| Methyl acrylate | 0.64 | 0.13 | Kelen-Tüdős | |

| Glycidyl methacrylate* | N/A | N/A | Not reported |

Thermal Stability

CPA homopolymers exhibit exceptional thermal stability. For example, copolymers containing 80 mol% CPA lose 90% weight at 571°C, compared to 480°C for 20 mol% CPA. This surpasses many acrylates, such as ethyl methacrylate copolymers, which typically degrade below 400°C .

Table 2: Thermal Degradation Temperatures (90% Weight Loss)

| Compound | Degradation Temp. (°C) | Reference |

|---|---|---|

| CPA (80 mol%)-MA copolymer | 571 | |

| Ethyl methacrylate copolymer | <400 | N/A |

Table 3: Cytotoxicity of CPA Derivatives vs. Analogues

| Compound | IC$_{50}$ (µM) | Target Cell Line | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)acrylate (4b ) | 3.24 | MDA-MB-231 | |

| Combretastatin A-4 | 1.27 | MDA-MB-231 | |

| Methyl 3-(4-hydroxyphenyl)acrylate | N/A | Enzymatic assays |

Structural and Spectroscopic Features

CPA’s carbonyl carbon in the acrylate ester moiety resonates at δ 166.04–165.47 ppm in $^{13}\text{C}$ NMR, distinct from amide derivatives (δ 165.85–164.78 ppm) .

Biological Activity

4-Chlorophenyl acrylate (CPA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of the biological activity of CPA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an acrylate derivative characterized by the presence of a 4-chlorophenyl group attached to the acrylate moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various applications, including its use in copolymer synthesis and as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPA derivatives. A notable investigation focused on the synthesis of various acrylic acid derivatives, including CPA, and their antiproliferative effects against cancer cell lines such as MDA-MB-231 (a breast cancer cell line).

Key Findings:

- Cytotoxicity : Among the synthesized compounds, one derivative exhibited an IC50 value of 3.24 ± 0.13 μM , demonstrating significant cytotoxicity compared to the control compound CA-4 (IC50 = 1.27 ± 0.09 μM) .

- Mechanism of Action : The compound was found to inhibit β-tubulin polymerization with an 80.07% inhibition rate , indicating its potential as a microtubule-targeting agent .

- Cell Cycle Arrest : FACS analysis revealed that treatment with this derivative led to substantial cell cycle arrest at the G2/M phase, increasing from 7.35% in control to 28.08% in treated cells .

In Vivo Studies

In vivo experiments demonstrated that the sodium salt form of this acrylic acid derivative significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts and volumes in treated mice, leading to a life span extension from 16 days in control to 41 days in treated groups .

Antimicrobial Activity

In addition to anticancer properties, CPA has also been evaluated for its antimicrobial activities. A study on related compounds found that certain derivatives showed considerable antibacterial effects against various bacterial strains.

Comparative Activity Table

| Compound Name | Structure | Antibacterial Activity | Reference |

|---|---|---|---|

| Ethyl 3-(4-hydroxyphenylamino)-2-(4-chlorophenyl)acrylate | Structure | High | |

| This compound Derivative | Structure | Moderate |

Case Studies

- Synthesis and Evaluation of Novel Acrylate Derivatives :

- Mechanistic Insights :

Q & A

Q. What are the standard synthetic routes for preparing 4-chlorophenyl acrylate (CPA) in academic laboratories?

- Methodological Answer : CPA is synthesized via esterification of 4-chlorophenol with acryloyl chloride in ethyl acetate, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds under reflux (70°C) with vigorous stirring. Post-synthesis, purification involves washing with dilute HCl, aqueous NaHCO₃, and brine, followed by solvent removal under reduced pressure .

- Characterization : Confirmation of structure is achieved via FTIR (C=O stretch at ~1730 cm⁻¹, C-O ester at ~1250 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.4 ppm, acrylate CH₂=CH– signals at δ 5.8–6.5 ppm) .

Q. How can spectroscopic techniques validate the purity and structure of CPA derivatives?

- FTIR : Identifies functional groups (e.g., ester, aromatic C–Cl) and monitors reaction progress (disappearance of –OH from 4-chlorophenol at ~3300 cm⁻¹) .

- NMR : ¹H NMR quantifies copolymer composition by integrating aromatic proton peaks (CPA) against carbomethoxy protons (methyl acrylate) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, essential for novel derivatives like 3-(4-chlorophenyl) acrylate esters .

Advanced Research Questions

Q. How are reactivity ratios determined for CPA copolymerization with monomers like methyl acrylate (MA)?

- Method : Copolymer composition data (from ¹H NMR) are analyzed using Fineman-Ross, Kelen-Tüdös, or extended Kelen-Tüdös methods. For CPA-MA systems, reactivity ratios are (CPA) = 0.64 and (MA) = 0.13, indicating a tendency toward alternating copolymerization .

- Implications : These ratios guide the design of copolymers with tailored thermal and mechanical properties for applications like acrylic binders in coatings .

Q. What thermal stability trends are observed in CPA-containing copolymers?

- TGA Analysis : CPA homopolymers exhibit 90% weight loss at ~571°C (N₂ atmosphere), while copolymers with 20 mol% CPA degrade at ~480°C. Increased CPA content enhances thermal stability due to aromatic rigidity and C–Cl bond strength .

- Data Interpretation : Degradation kinetics (e.g., activation energy via Flynn-Wall-Ozawa method) correlate with copolymer composition .

Q. How can CPA derivatives be evaluated for antiproliferative activity in cancer research?

- Experimental Design : Derivatives like 3-(4-chlorophenyl) acrylate esters are screened against cancer cell lines (e.g., MDA-MB-231) using MTT assays. IC₅₀ values are calculated to compare efficacy .

- Mechanistic Studies : Docking simulations (e.g., AutoDock Vina) predict interactions with tubulin or kinases, validated by Western blotting for apoptosis markers (e.g., caspase-3) .

Q. What crystallographic methods resolve CPA-based compound structures?

- X-ray Diffraction : Single-crystal structures (e.g., ethyl 2-(4-chlorophenyl)acrylate derivatives) are refined using SHELX software. Key parameters include -factor (<0.05), displacement ellipsoids, and hydrogen-bonding networks .

- Challenges : Twinning or low-resolution data require iterative refinement (SHELXL) and validation via PLATON .

Data Contradiction and Analysis

Q. How to address discrepancies in copolymer reactivity ratios reported across studies?

- Root Cause Analysis : Variability arises from differences in monomer feed ratios, solvent polarity, or initiation rates. Cross-validate using multiple methods (e.g., Fineman-Ross vs. Kelen-Tüdös) .

- Case Study : For CPA-MA systems, reactivity ratios from Fineman-Ross () and Kelen-Tüdös () show close agreement, supporting methodological robustness .

Q. Why do some CPA derivatives show inconsistent biological activity despite structural similarity?

- Hypothesis Testing : Steric effects (e.g., ortho-substitution) or electronic factors (e.g., electron-withdrawing groups) alter binding affinity. SAR studies using Hammett constants or DFT calculations (Gaussian 09) can rationalize trends .

Applications in Material Science

Q. How does CPA incorporation affect the glass transition temperature () of acrylic polymers?

- Experimental Approach : Prepare CPA-MA-butyl acrylate (BA) terpolymers. Measure via DSC and correlate with Fox equation predictions. Higher CPA content increases due to reduced chain mobility .

- Application Example : CPA-based emulsions with exhibit optimal film-forming properties for leather coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.